molecular formula C19H22ClNO2S B2559933 N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide CAS No. 1795470-84-6

N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide

Cat. No.: B2559933
CAS No.: 1795470-84-6
M. Wt: 363.9
InChI Key: SIHLKECHXGJFJB-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C19H22ClNO2S and its molecular weight is 363.9. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic and Photophysical Properties

Research into the photophysical properties and photovoltaic performance of polythiophene derivatives, specifically poly-2,3-bis(4-tert-butylphenyl)-5,8-bis(4-hexylthiophen-2-yl)quinoxaline (PHTQ), highlights potential applications in the field of solar energy. PHTQ, when blended with acceptor materials like 1-(3-methoxycarbonyl)propyl-1-phenyl-[6,6]-methanofullerene (PCBM), has shown efficiencies up to 0.3% in bulk heterojunction solar cells. This study provides insight into the use of such organic compounds in developing renewable energy technologies (Güneş et al., 2008).

Electrochemical Polymerization

Another area of application is found in the electrochemical polymerization of terthiophene derivatives. These derivatives, when substituted with an aryl group, have been shown to influence the polymerizability and properties of resulting polymers. This research suggests the potential for creating new materials with tailored electrical and optical properties, which can be beneficial for various technological applications, including electronics and material science (Visy et al., 1994).

Photocatalytic Degradation

The study of TiO2 catalyzed degradation of similar compounds, like N-(3,4-dichlorophenyl)propanamide, underlines the potential environmental applications of photocatalytic processes in breaking down persistent organic pollutants. This research indicates the possibility of employing such compounds in environmental remediation, particularly in water treatment, to degrade hazardous substances into less harmful products (Sturini et al., 1997).

Anticonvulsant Studies

The anticonvulsant activity of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, through uncatalyzed amine exchange reactions, highlights the medical research interest in compounds with similar structures. These findings could lead to the development of new pharmaceuticals for treating neurological disorders, such as epilepsy (Idris et al., 2011).

Optical and Nonlinear Optical Materials

Research on N-(2-chlorophenyl)-(1-propanamide) and its applications in the field of optics, particularly in the development of new organic electro-optic and nonlinear optical materials, showcases the versatility of such compounds. The ability to grow transparent single crystals with significant dimensions and their characterization through various spectroscopic techniques point to potential applications in optoelectronics and photonics (Prabhu et al., 2001).

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2S/c1-19(23-2,15-7-6-8-16(20)13-15)14-21-18(22)11-12-24-17-9-4-3-5-10-17/h3-10,13H,11-12,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHLKECHXGJFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCSC1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.